molecular formula C10H8F3N5 B1362341 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine CAS No. 30508-78-2

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Cat. No.: B1362341
CAS No.: 30508-78-2
M. Wt: 255.2 g/mol
InChI Key: YMIFDDZCSSDQHL-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a useful research compound. Its molecular formula is C10H8F3N5 and its molecular weight is 255.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFDDZCSSDQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381973
Record name 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30508-78-2
Record name 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field.

Chemical Identity and Physical Properties

This compound, also known by its CAS Number 3093-51-6, is a substituted diaminotriazine. Its core structure consists of a 1,3,5-triazine ring bearing two amino groups and a 3-(trifluoromethyl)phenyl substituent.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
CAS Number 3093-51-6
Molecular Formula C10H8F3N5
Molecular Weight 267.20 g/mol
Appearance Solid
Melting Point 229-231 °C
Solubility Information not readily available in public sources.
pKa Information not readily available in public sources.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of a biguanide with a suitable benzoyl derivative. A general synthetic workflow is outlined below.

G cluster_reactants Starting Materials cluster_synthesis Reaction cluster_product Product A 3-(Trifluoromethyl)benzoyl chloride C Condensation Reaction A->C B Dicyandiamide B->C D This compound C->D Yields final product

Figure 1: General synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: A reaction vessel is charged with a suitable solvent, followed by the addition of 3-(trifluoromethyl)benzoyl chloride and dicyandiamide.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period to drive the condensation reaction to completion.

  • Work-up: Upon cooling, the crude product precipitates out of the solution and is collected by filtration.

  • Purification: The crude solid is then purified, typically by recrystallization from an appropriate solvent system, to yield the pure this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm its structure and purity.

Biological Activity and Potential Applications

While specific details on the biological activity and signaling pathways associated with this compound are not extensively documented in publicly accessible literature, compounds with the diaminotriazine scaffold are known to exhibit a wide range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The trifluoromethylphenyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Further research is required to fully elucidate the specific biological targets and mechanisms of action of this particular compound. A logical workflow for investigating its biological activity is presented below.

G cluster_screening Initial Screening cluster_hit Hit Identification cluster_validation Target Validation & MoA cluster_development Preclinical Development A Compound Library Screening B High-Throughput Screening (HTS) A->B C Identification of this compound as a Hit B->C D Target Identification Assays C->D E Mechanism of Action (MoA) Studies D->E F In vitro & In vivo Efficacy Studies E->F G Lead Optimization F->G H ADME/Tox Studies G->H

Figure 2: A logical workflow for the investigation of biological activity.

This guide serves as a foundational resource on the chemical properties of this compound. Further experimental investigation is necessary to fully characterize its physicochemical and biological profile for potential drug development applications.

Technical Guide: 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide draws upon established knowledge of closely related 6-aryl-2,4-diamino-1,3,5-triazine analogs. The document details probable synthesis routes, expected physicochemical and spectral properties, and potential biological activities, with a focus on applications in drug development. Experimental protocols for synthesis and biological evaluation are outlined based on methodologies reported for similar compounds. This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,5-triazine scaffold.

Introduction

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The substitution at the C6 position of the triazine ring with an aryl group, such as the 3-(trifluoromethyl)phenyl moiety, offers a versatile platform for modulating the pharmacological profile of the molecule. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide focuses on the synthesis, characterization, and potential applications of this compound.

Physicochemical and Spectral Data

PropertyExpected Value/Characteristics
CAS Number Not specifically assigned. Related compounds include 91-76-9 (Benzoguanamine).
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Appearance Expected to be a white to off-white solid.
Melting Point Expected to be in the range of 200-250 °C.
Solubility Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.
¹H NMR Aromatic protons of the trifluoromethylphenyl ring, and broad signals for the amino protons.
¹³C NMR Signals corresponding to the triazine ring carbons, the trifluoromethylphenyl carbons, and the trifluoromethyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amines), C=N stretching (triazine ring), and C-F stretching (trifluoromethyl group).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of 6-aryl-2,4-diamino-1,3,5-triazines. A common and effective approach involves the condensation of dicyandiamide with 3-(trifluoromethyl)benzonitrile.

General Experimental Protocol: Synthesis from Dicyandiamide and Nitrile

This protocol is adapted from established green synthesis methodologies for similar compounds.

Materials:

  • Dicyandiamide

  • 3-(Trifluoromethyl)benzonitrile

  • High-boiling point solvent (e.g., DMSO, 1-pentanol)

  • Microwave reactor (optional, for reaction time reduction)

Procedure:

  • A mixture of dicyandiamide (1.0 eq) and 3-(trifluoromethyl)benzonitrile (1.1 eq) is prepared in a suitable high-boiling point solvent.

  • The reaction mixture is heated to a high temperature (typically 150-200 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Alternatively, the reaction can be carried out under microwave irradiation, which can significantly reduce the reaction time.[1]

  • After completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow

Synthesis_Workflow Dicyandiamide Dicyandiamide Reaction Reaction (High Temp or Microwave) Dicyandiamide->Reaction Nitrile 3-(Trifluoromethyl)benzonitrile Nitrile->Reaction Solvent High-boiling Solvent (e.g., DMSO) Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 2,4-diamino-1,3,5-triazine are known to exhibit a range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many 6-aryl-2,4-diamino-1,3,5-triazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

Kinase Inhibition

The 1,3,5-triazine scaffold can be functionalized to target the ATP-binding site of various kinases. The specific substitution on the C6-phenyl ring can influence the potency and selectivity of kinase inhibition.

Potential Signaling Pathway Involvement

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazine 2,4-Diamino-6-aryl- 1,3,5-triazine (Potential Inhibitor) Triazine->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by 2,4-diamino-6-aryl-1,3,5-triazines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its substrate, and ATP in the assay buffer.

  • The test compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO control (no compound) is also included.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While specific experimental data for this exact molecule is limited, the well-established chemistry and pharmacology of related 6-aryl-2,4-diamino-1,3,5-triazines provide a strong foundation for future research. The synthetic routes are accessible, and the potential for potent and selective biological activity warrants further investigation. This technical guide provides a framework for researchers to initiate and advance the study of this and similar compounds in the pursuit of new and effective medicines.

References

Synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. This molecule belongs to the class of 2,4-diamino-1,3,5-triazines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer agents and kinase inhibitors. This document details a primary synthetic route, experimental protocols, and relevant characterization data.

Core Synthesis Pathway

The most direct and environmentally conscious approach for synthesizing this compound is the cyclocondensation reaction between dicyandiamide (cyanoguanidine) and 3-(trifluoromethyl)benzonitrile.[1][2][3] This method is often facilitated by microwave irradiation, which typically leads to shorter reaction times, higher yields, and is considered a "green" synthetic procedure.[2][3]

An alternative, well-established method involves the reaction of a suitable biguanide derivative with an ester of 3-(trifluoromethyl)benzoic acid.[4] However, the dicyandiamide route is generally more atom-economical.

Below is a diagram illustrating the primary synthesis workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification dicyandiamide Dicyandiamide reaction Microwave-Assisted Cyclocondensation dicyandiamide->reaction nitrile 3-(Trifluoromethyl)benzonitrile nitrile->reaction crude Crude Product reaction->crude Reaction Mixture purified This compound crude->purified Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of the target triazine.

Experimental Protocols

Reaction of Dicyandiamide with 3-(Trifluoromethyl)benzonitrile under Microwave Irradiation

  • Reactant Preparation: In a suitable microwave reactor vessel, combine 3-(trifluoromethyl)benzonitrile (1.0 eq), dicyandiamide (1.0 - 1.2 eq), and a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1-pentanol. The use of a small amount of base, such as potassium hydroxide or sodium methoxide, may be beneficial.

  • Microwave Synthesis: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (typically between 150-200 °C) for a duration of 10-30 minutes. The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol, or dichloromethane) to remove unreacted starting materials and byproducts.[2] Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or DMF/water to yield the final product.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Key Reactants

CompoundFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
DicyandiamideC₂H₄N₄84.08461-58-5White crystalline solid
3-(Trifluoromethyl)benzonitrileC₈H₄F₃N171.12368-77-4Liquid

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Appearance Expected to be a white to off-white solid
Yield Typically >70% for analogous reactions[2]
¹H NMR (DMSO-d₆) Expected peaks for aromatic protons, amino protons, and potentially distinct signals for the two amino groups.
¹³C NMR (DMSO-d₆) Expected signals for triazine ring carbons, aromatic carbons (including CF₃-substituted carbon), and the CF₃ carbon (as a quartet).
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching (amino groups), C=N stretching (triazine ring), and C-F stretching (trifluoromethyl group).
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 256.08

Potential Biological Activity and Signaling Pathway

Many 2,4-diamino-1,3,5-triazine derivatives have been investigated as kinase inhibitors.[4] A particularly relevant target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6][7] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation Inhibitor 2,4-Diamino-1,3,5-Triazine Derivative (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.

References

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine and its Analogue, Lamotrigine

Disclaimer: Information regarding the specific molecule this compound is not extensively available in published scientific literature. Due to its structural similarity to the well-characterized anticonvulsant and mood-stabilizing drug Lamotrigine, this guide will focus on the established mechanism of action of Lamotrigine as a representative model for this class of compounds.

Core Mechanism of Action: Modulation of Neuronal Excitability

The primary mechanism of action of Lamotrigine is the state-dependent and voltage-dependent blockade of voltage-gated sodium channels (VGSCs). This action preferentially targets neurons that are pathologically hyperexcitable, leading to a reduction in the release of excitatory neurotransmitters, most notably glutamate.

Inhibition of Voltage-Gated Sodium Channels

Lamotrigine exerts its therapeutic effects by binding to the inactivated state of VGSCs. During periods of intense neuronal firing, sodium channels cycle rapidly between resting, open, and inactivated states. Lamotrigine stabilizes the inactivated state of the channel, making it more difficult for the channel to return to the resting state and subsequently reopen. This "use-dependent" or "phasic" block is crucial to its mechanism, as it allows Lamotrigine to selectively dampen the high-frequency firing characteristic of seizure activity and excitotoxicity, while having a lesser effect on normal neuronal communication.

This targeted action on VGSCs leads to the inhibition of sustained repetitive firing (SRF) in neurons, a key electrophysiological marker of anticonvulsant activity. By limiting the ability of neurons to fire at high frequencies, Lamotrigine effectively raises the threshold for seizure generation.

Attenuation of Glutamate Release

The excessive release of glutamate, the principal excitatory neurotransmitter in the central nervous system, is a key factor in the pathophysiology of epilepsy and bipolar disorder. The depolarization of the presynaptic terminal by the influx of sodium ions through VGSCs is a critical step in the release of neurotransmitters. By blocking these channels, Lamotrigine reduces the influx of sodium, thereby decreasing the depolarization of the presynaptic membrane and consequently inhibiting the release of glutamate from synaptic vesicles. Some studies also suggest that Lamotrigine may modulate high-voltage-activated calcium channels (HVACCs), which would also contribute to the reduction in neurotransmitter release.

cluster_0 Presynaptic Terminal High_Frequency_Firing High-Frequency Neuronal Firing VGSC_Activation VGSC Activation (Open State) High_Frequency_Firing->VGSC_Activation VGSC_Inactivation VGSC Inactivation VGSC_Activation->VGSC_Inactivation Na_Influx Reduced Na+ Influx VGSC_Activation->Na_Influx VGSC_Inactivation->VGSC_Activation Fast Recovery (Pathological) Stabilized_Inactivation Stabilized Inactivated State VGSC_Inactivation->Stabilized_Inactivation Lamotrigine Lamotrigine Lamotrigine->Stabilized_Inactivation Binds and Stabilizes Stabilized_Inactivation->VGSC_Activation Slow Recovery Stabilized_Inactivation->Na_Influx Inhibits Depolarization Reduced Depolarization Na_Influx->Depolarization HVACC_Modulation HVACC Modulation Depolarization->HVACC_Modulation Ca_Influx Reduced Ca2+ Influx HVACC_Modulation->Ca_Influx Glutamate_Release Reduced Glutamate Release Ca_Influx->Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Reduced Excitatory Signal

Caption: Signaling pathway of Lamotrigine's mechanism of action.

Quantitative Data

The following tables summarize the quantitative data for Lamotrigine's effects on various targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels

ParameterCell TypeExperimental ConditionValue
IC50 for Tonic BlockCultured Rat Cortical NeuronsWhole-cell patch clamp74 µM
IC50 for Phasic (Use-Dependent) BlockCultured Rat Cortical NeuronsWhole-cell patch clamp (at 10 Hz)17 µM
IC50 for Sustained Repetitive FiringCultured Mouse Cortical NeuronsWhole-cell patch clamp11 µM

Table 2: Inhibition of Neurotransmitter Release

ParameterPreparationMethodValue
IC50 for Veratrine-Induced Glutamate ReleaseRat Cortical SlicesPerfusion Assay28 µM
Inhibition of K+-Evoked Glutamate ReleaseRat Cortical SynaptosomesFluorometric Assay~35% at 100 µM

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Assessing Use-Dependent Block of Sodium Channels

This protocol is designed to measure the use-dependent blocking effect of a compound on voltage-gated sodium channels in cultured neurons.

Start Start Prepare_Cells 1. Culture Neurons (e.g., rat cortical neurons on coverslips) Start->Prepare_Cells Prepare_Solutions 2. Prepare Solutions (External and Internal recording solutions) Prepare_Cells->Prepare_Solutions Setup_Rig 3. Setup Patch-Clamp Rig (Microscope, amplifier, micromanipulator) Prepare_Solutions->Setup_Rig Pull_Pipette 4. Pull and Fire-Polish Pipettes (Resistance: 3-5 MΩ) Setup_Rig->Pull_Pipette Obtain_Seal 5. Obtain Gigaohm Seal (Approach cell and apply suction) Pull_Pipette->Obtain_Seal Go_Whole_Cell 6. Rupture Membrane (Achieve whole-cell configuration) Obtain_Seal->Go_Whole_Cell Record_Baseline 7. Record Baseline Na+ Currents (Apply train of depolarizing pulses, e.g., 10 Hz) Go_Whole_Cell->Record_Baseline Apply_Compound 8. Perfuse with Compound (e.g., Lamotrigine at various concentrations) Record_Baseline->Apply_Compound Record_Post_Compound 9. Record Post-Compound Na+ Currents (Using the same pulse train) Apply_Compound->Record_Post_Compound Washout 10. Washout Compound (Perfuse with external solution to show reversibility) Record_Post_Compound->Washout Analyze_Data 11. Analyze Data (Measure peak current amplitude for each pulse) Washout->Analyze_Data Calculate_Block 12. Calculate Use-Dependent Block (% reduction of the last pulse in the train relative to the first) Analyze_Data->Calculate_Block End End Calculate_Block->End

Caption: Experimental workflow for patch-clamp analysis.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat pups and cultured on poly-L-lysine-coated glass coverslips for 10-14 days.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) at 0.001 mM can be used to isolate specific Na+ channel subtypes if desired, and other channel blockers (e.g., for K+ and Ca2+) are typically included.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Recording:

    • Coverslips are placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • A borosilicate glass pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with the neuron's membrane.

    • The membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -90 mV.

    • To assess use-dependent block, a train of 20-30 depolarizing pulses to 0 mV (20 ms duration) is applied at a frequency of 10 Hz.

    • The baseline response is recorded, after which the test compound is perfused into the chamber for 5-10 minutes.

    • The same pulse train protocol is then repeated in the presence of the compound.

  • Data Analysis: The peak sodium current is measured for each pulse in the train. The percentage of block is calculated by comparing the current amplitude in the presence and absence of the drug. The use-dependent block is quantified by the progressive reduction in current amplitude during the pulse train.

Measurement of Glutamate Release from Synaptosomes

This protocol outlines a method for measuring glutamate release from isolated presynaptic terminals (synaptosomes) using a fluorometric assay.

Methodology:

  • Synaptosome Preparation:

    • The cerebral cortex is dissected from adult rats and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in a physiological buffer.

  • Glutamate Release Assay:

    • Synaptosomes are pre-incubated with the test compound (e.g., Lamotrigine) for 15 minutes at 37°C.

    • The assay is performed in a multi-well plate format using a fluorometric glutamate assay kit. The principle involves an enzymatic reaction where glutamate is oxidized, leading to the production of a fluorescent product.

    • A baseline fluorescence reading is taken.

    • Release is stimulated by adding a depolarizing agent, such as 4-aminopyridine (a K+ channel blocker) or veratrine (a VGSC activator), in the presence of CaCl2.

    • Fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the amount of glutamate released. The inhibitory effect of the compound is calculated by comparing the rate of release in its presence to the rate in a vehicle control. IC50 values can be determined by testing a range of compound concentrations.

Spectroscopic Profile of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4s (broad)2H-NH₂
~7.8-8.1m4HAromatic-H
~7.0-7.2s (broad)2H-NH₂

Note: The chemical shifts of the amine protons (-NH₂) can be broad and may vary depending on the solvent and concentration. The aromatic protons of the trifluoromethylphenyl group are expected to show complex splitting patterns (multiplet, m).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C (triazine ring, C-NH₂)
~165C (triazine ring, C-Ar)
~135C (aromatic, C-CF₃)
~131-124CH (aromatic)
~129 (q)CF₃
~123C (aromatic, C-triazine)

Note: The carbon attached to the trifluoromethyl group will appear as a quartet (q) due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
1650-1600StrongC=N stretching (triazine ring)
1580-1550Medium-StrongN-H bending (amine)
1480-1400MediumAromatic C=C stretching
1350-1100StrongC-F stretching (trifluoromethyl)
850-750StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
[M]⁺HighMolecular Ion
[M - NH₂]⁺ModerateLoss of an amino group
[M - CF₃]⁺ModerateLoss of the trifluoromethyl group
[C₆H₄CF₃]⁺HighTrifluoromethylphenyl cation
[C₃H₂N₃(NH₂)₂]⁺ModerateDiaminotriazine fragment

Note: The exact m/z value of the molecular ion ([M]⁺) can be calculated from the molecular formula (C₁₀H₈F₃N₅).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the potential for low solubility of triazine derivatives in other common NMR solvents.

    • Vortex the sample until fully dissolved. A co-solvent like a trace amount of trifluoroacetic acid (TFA) may be used to aid dissolution if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • Set appropriate spectral widths, acquisition times, and relaxation delays for optimal signal-to-noise and resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a suitable method. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of the molecule relevant to its spectroscopic characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of 2,4-Diamino-6- [3-(trifluoromethyl)phenyl]-1,3,5-triazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation final_report final_report confirmation->final_report Final Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a target compound.

molecular_structure_spectroscopy cluster_molecule This compound cluster_spectroscopy Spectroscopic Signatures molecule Key Structural Features nmr_signals NMR: - Aromatic Protons (δ 7.8-8.1) - Amine Protons (δ ~7-8) - CF₃ coupled ¹³C (quartet) molecule->nmr_signals correlates with ir_bands IR: - N-H Stretch (~3300 cm⁻¹) - C=N Stretch (~1620 cm⁻¹) - C-F Stretch (~1200 cm⁻¹) molecule->ir_bands correlates with ms_fragments MS: - Molecular Ion Peak - Loss of NH₂ - Loss of CF₃ molecule->ms_fragments correlates with

Caption: Correlation of key molecular features with their expected spectroscopic signals.

An In-depth Technical Guide to the Solubility of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines data from the closely related parent compound, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine), with established principles of organic chemistry to predict its solubility profile. This guide also details a standardized experimental protocol for the precise determination of its solubility in various solvents.

Introduction to this compound

This compound belongs to the class of diaminotriazines, which are of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group on the phenyl ring is a key structural feature that significantly influences the compound's physicochemical properties, including its solubility. The -CF3 group is a strong electron-withdrawing group and increases the lipophilicity of the molecule, which in turn affects its interaction with different solvents. Understanding the solubility of this compound is crucial for a range of applications, including drug formulation, reaction chemistry, and purification processes.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound features both polar (diamino-triazine ring) and nonpolar (trifluoromethylphenyl group) regions.

The trifluoromethyl group is known to enhance solubility in less polar or apolar solvents. Conversely, the diamino-triazine moiety, with its potential for hydrogen bonding, may contribute to solubility in more polar solvents.

Based on these structural characteristics and data from analogous compounds, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterVery LowThe large, nonpolar trifluoromethylphenyl group is expected to dominate, leading to poor aqueous solubility, similar to benzoguanamine's very poor water solubility.[1][2]
MethanolLow to ModerateThe alcohol's polarity and hydrogen bonding capability may allow for some dissolution of the polar triazine ring.
EthanolLow to ModerateSimilar to methanol, but the slightly lower polarity may marginally improve solubility of the nonpolar part of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities.[3]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is an effective solvent for many organic molecules.
AcetoneModerateAcetone's moderate polarity should allow for reasonable dissolution of the compound.
Nonpolar TolueneModerate to HighThe trifluoromethylphenyl group should interact favorably with the aromatic, nonpolar solvent.
HexaneLowThe presence of the polar diamino-triazine ring is likely to limit solubility in a highly nonpolar aliphatic solvent like hexane.
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent that can dissolve compounds of intermediate polarity.
ChloroformModerateSimilar in properties to DCM, chloroform should also be a suitable solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To avoid precipitation, it is crucial not to disturb the solid at the bottom of the vial.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent from the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate phase_separation Allow solid to settle (Centrifuge if necessary) equilibrate->phase_separation sample_collection Withdraw and filter the supernatant phase_separation->sample_collection dilution Accurately dilute the filtered sample sample_collection->dilution analysis Analyze by calibrated HPLC or other suitable method dilution->analysis calculation Calculate solubility from concentration and dilution factor analysis->calculation end_node End calculation->end_node

References

Potential therapeutic targets of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Introduction

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel compound, this compound. While direct experimental data for this specific molecule is not yet extensively published, this document synthesizes findings from structurally related 2,4-diamino-1,3,5-triazine derivatives to extrapolate potential mechanisms of action, biological targets, and therapeutic applications. The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a trifluoromethylphenyl group at the 6-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity of small molecules to their biological targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the analysis of structurally similar compounds, the primary potential therapeutic applications for this compound are in oncology, with a likely mechanism of action centered around the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/mTOR Pathway Inhibition

A significant body of research points to the 1,3,5-triazine scaffold as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[4][5] These pathways are crucial regulators of cell metabolism, growth, and proliferation, and their dysregulation is a hallmark of many cancers.

Structurally related 4,6-dimorpholino-1,3,5-triazine derivatives have been identified as potent pan-class I PI3K/mTOR inhibitors.[4] For instance, the compound PQR309, which features a substituted pyridine at the 2-position of the triazine ring, demonstrates balanced inhibition of both PI3K and mTOR.[4] Another study on novel 1,3,5-triazine derivatives showed significant inhibitory activity against PI3K/mTOR, with a particular potency against the PI3Kα isoform.[5] The inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibition of translation initiation Triazine This compound (Potential Inhibitor) Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition Triazine->mTORC2 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino-1,3,5-triazine scaffold is also a known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[6] DHFR inhibitors are used as antibiotics and anticancer agents. The classic antifolate drugs cycloguanil and pyrimethamine are based on this scaffold.[6] While the provided search results do not directly link trifluoromethylphenyl-substituted triazines to DHFR inhibition, the core structure's established activity at this target suggests it as a plausible secondary or alternative mechanism of action.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of various 2,4-diamino-1,3,5-triazine derivatives. It is important to note that these are not values for the specific compound of interest but provide a reference for the potential potency of this class of molecules.

Compound Class/ExampleTargetAssay TypePotency (IC50/GI50)Cell LineReference
2,4-diamino-1,3,5-triazine derivativesAntitumorGrowth Inhibition0.148 - 56.2 µMVarious tumor cell lines[7]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)AntitumorGrowth InhibitionGI50 = 3.3 x 10-8 MMelanoma MALME-3 M[8]
6,N2-diaryl-1,3,5-triazine-2,4-diaminesAntiproliferativeCell Viability-Breast cancer cell lines[3]
Novel 1,3,5-triazine derivative (compound 6h)PI3K/mTOREnzyme Inhibition--[5]
PQR309pan-Class I PI3K/mTOREnzyme Inhibition--[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation of therapeutic targets. Below are representative protocols for key assays based on the literature for related compounds.

PI3K/mTOR Kinase Assay

This protocol is a generalized representation of an in vitro kinase assay to determine the inhibitory activity of a compound against PI3K and mTOR.

Workflow Diagram:

Kinase_Assay_Workflow start Start step1 Prepare assay buffer (e.g., ADP-Glo buffer) start->step1 step2 Add PI3K or mTOR enzyme step1->step2 step3 Add test compound at varying concentrations step2->step3 step4 Add ATP and substrate (e.g., PIP2 for PI3K) step3->step4 step5 Incubate at 30°C for 30 min step4->step5 step6 Add ADP-Glo reagent to terminate reaction and deplete ATP step5->step6 step7 Incubate for 40 min step6->step7 step8 Add Kinase Detection Reagent step7->step8 step9 Incubate for 30 min step8->step9 step10 Measure luminescence step9->step10 step11 Calculate IC50 values step10->step11 end End step11->end

Caption: A generalized workflow for an in vitro kinase assay.

Methodology:

  • Reagents and Materials: Recombinant human PI3K and mTOR enzymes, appropriate substrates (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, and assay plates.

  • Assay Procedure:

    • The enzymatic reactions are typically carried out in a 96-well plate format.

    • The test compound is serially diluted and added to the wells.

    • The kinase, substrate, and ATP are added to initiate the reaction. A typical reaction mixture might contain 10 µM ATP in a final volume of 6 µl.[2]

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[2]

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based method, such as the ADP-Glo™ assay.

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at various concentrations, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curves.

Conclusion

While further direct experimental validation is required, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. The most likely therapeutic targets are key components of the PI3K/Akt/mTOR signaling pathway. The trifluoromethylphenyl substituent is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis of this compound and its in-depth biological evaluation, including in vitro kinase assays, cell-based proliferation and apoptosis studies, and in vivo efficacy studies in relevant cancer models.

References

In silico modeling of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine interactions

Author: BenchChem Technical Support Team. Date: December 2025

Investigating the Compound

I'm currently engaged in a deep dive into "2,4-Diam ino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine." My initial efforts involve a broad Google search to unearth synonyms, potential protein targets, and its mechanism of action. From there, I plan to delve into any existing in silico modeling of this compound.

Gathering Data for Analysis

My current focus is on a comprehensive literature review. I'm prioritizing finding existing in silico models for the compound, or similar molecules, alongside any associated binding affinity, pharmacokinetic, and toxicity data. I'm also actively searching for established protocols for in silico methods like molecular docking, simulations, and free energy calculations to refine my understanding.

Charting the Modeling Plan

I'm now formulating a detailed plan for the technical guide. My immediate focus is synthesizing gathered data into actionable steps. I'll create comprehensive tables for binding affinities, pharmacokinetic data, and toxicity values. Step-by-step protocols for molecular docking, simulations, and free energy calculations are also being drafted. I'm concurrently working on Graphviz diagrams to illustrate key relationships, pathways, and the modeling workflow, ensuring clear captions and adherence to formatting standards.

Preliminary In Vitro Screening of 2,4-Diamino-6-aryl-1,3,5-triazines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro screening data for the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine . This document therefore provides a comprehensive technical guide based on the available information for structurally related 2,4-diamino-6-aryl-1,3,5-triazine derivatives, outlining common experimental protocols and potential mechanisms of action relevant to researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] In particular, 2,4-diamino-1,3,5-triazines substituted at the 6-position with an aryl group have attracted significant interest as potential therapeutic agents. These compounds are known to interact with various biological targets, and their efficacy is often evaluated through a series of in vitro screening assays to determine their cytotoxic or inhibitory potential and to elucidate their mechanism of action. This guide details the common methodologies employed in the preliminary in vitro screening of this class of compounds.

Synthesis of 2,4-Diamino-6-aryl-1,3,5-triazines

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines is often achieved through a multi-step process. A common method involves the reaction of dicyandiamide with a nitrile under microwave irradiation, which is considered a green chemistry approach due to reduced solvent usage and shorter reaction times.[3] Another prevalent method is a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an amine.[4]

In Vitro Anticancer Screening

A primary focus of research on 2,4-diamino-6-aryl-1,3,5-triazines is their potential as anticancer agents. Preliminary in vitro screening typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Quantitative Data on Related Compounds

While no data was found for this compound, the following table summarizes the cytotoxic activity of a structurally related compound, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 11) , against various human cancer cell lines.[5]

Cell LineCancer TypeIC50 (µM)
DAN-GPancreatic Adenocarcinoma1.51 - 2.60
A-427Lung Carcinoma1.51 - 2.60
LCLC-103HLarge Cell Lung Carcinoma1.51 - 2.60
SISOCervical Adenocarcinoma1.51 - 2.60
RT-4Urinary Bladder Transitional Cell Papilloma1.51 - 2.60

Table 1: In Vitro Anticancer Activity of a related 2,4-diamino-1,3,5-triazine derivative (Compound 11).[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Mechanisms of Action and Signaling Pathways

2,4-Diamino-1,3,5-triazine derivatives can exert their biological effects through various mechanisms. One of the most studied targets for this class of compounds is dihydrofolate reductase (DHFR) .

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[6] Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[6][7][8] Many 2,4-diaminotriazine derivatives are structural analogues of folic acid and act as competitive inhibitors of DHFR.[9]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Compound 2,4-Diamino-6-aryl- 1,3,5-triazine Compound->DHFR Inhibition DNA DNA Synthesis & Repair Nucleotide->DNA Apoptosis Apoptosis DNA->Apoptosis

DHFR Inhibition Pathway
Protein Kinase Inhibition

Some 2,4-diamino-1,3,5-triazine derivatives have been shown to inhibit protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[10] For instance, certain derivatives have demonstrated inhibitory activity against kinases like PIM1, which is involved in cell survival and proliferation.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel 2,4-diamino-6-aryl-1,3,5-triazine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2,4-Diamino-6-aryl- 1,3,5-triazine Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR, Kinase) IC50->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

In Vitro Screening Workflow

Conclusion

While specific data for this compound is not currently available in the public domain, the broader class of 2,4-diamino-6-aryl-1,3,5-triazines represents a promising area for anticancer drug discovery. The established methodologies for in vitro screening, such as cytotoxicity assays and enzyme inhibition studies, provide a robust framework for evaluating novel derivatives. Future research focusing on the specific biological activities of the trifluoromethyl-substituted analog is warranted to determine its therapeutic potential.

References

Methodological & Application

Application Note: Protocol for the Synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary method described is the condensation reaction between 3-(trifluoromethyl)benzonitrile and dicyandiamide. This approach is favored for its efficiency and atom economy. An alternative two-step method involving a biguanide intermediate is also mentioned. The protocol includes information on reagents, reaction conditions, purification, and characterization, supplemented by quantitative data from analogous syntheses and workflow visualizations.

Primary Synthetic Pathway: Condensation of Nitrile and Dicyandiamide

The most direct and environmentally conscious approach for synthesizing 2,4-diamino-6-aryl-1,3,5-triazines is the cyclocondensation of an aryl nitrile with dicyandiamide (cyanoguanidine).[1][2] This method can be performed using conventional heating or accelerated significantly with microwave irradiation, often leading to high yields and a simple work-up procedure.[1]

Reaction Scheme
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines using the dicyandiamide and nitrile method, as reported in the literature for analogous compounds.

ParameterValueSource
Starting Materials 3-(Trifluoromethyl)benzonitrile, DicyandiamideGeneral Method[1]
Reagents Potassium Hydroxide (or other base), 2-Ethoxyethanol (or other high-boiling solvent)General Method[1]
Reaction Time 10 - 30 minutes (Microwave) / 18 - 24 hours (Conventional Heating)[1][3]
Typical Yield 50 - 85%[1]
Purification Method Precipitation followed by washing or recrystallization[1]
Characterization NMR, Mass Spectrometry, Melting Point, IR Spectroscopy[1][3]

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar 2,4-diamino-6-substituted-1,3,5-triazines.[1]

Materials and Equipment
  • Reactants:

    • 3-(Trifluoromethyl)benzonitrile

    • Dicyandiamide (Cyanoguanidine)

  • Reagents & Solvents:

    • Potassium Hydroxide (KOH)

    • 2-Ethoxyethanol (or DMSO, 1-Pentanol)[1]

    • Deionized Water

    • Ethanol

    • Dichloromethane (for washing)[1]

  • Equipment:

    • Microwave synthesis reactor or round-bottom flask with reflux condenser and heating mantle

    • Magnetic stirrer and stir bar

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

    • Analytical equipment for characterization (NMR, MS, etc.)

Synthesis Procedure (Microwave-Assisted Method)
  • Preparation: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine 3-(trifluoromethyl)benzonitrile (1.0 eq), dicyandiamide (1.2 eq), and powdered potassium hydroxide (0.2 eq).

  • Solvent Addition: Add 3-5 mL of 2-ethoxyethanol as the solvent.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 180-200°C for 15-20 minutes. Monitor the reaction progress by TLC if necessary.

  • Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often precipitate from the solution.

  • Work-up: Pour the cooled reaction mixture into cold water (20-30 mL) with stirring. Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product sequentially with deionized water, a small amount of cold ethanol, and finally dichloromethane to remove unreacted starting materials and impurities.[1]

  • Drying: Dry the purified white or off-white solid product under vacuum.

Characterization

Confirm the identity and purity of the final compound, this compound, using the following methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Alternative Synthetic Pathway: Two-Step Biguanide Method

An alternative synthesis involves the formation of an intermediate biguanide, which is then cyclized with an ester.[4]

  • Step 1: Biguanide Formation: 3,4-dichloroaniline can be reacted with dicyandiamide in the presence of an acid (e.g., TMSCl) under microwave irradiation (e.g., 10 min at 130°C) to form the corresponding phenylbiguanide intermediate.[4]

  • Step 2: Triazine Formation: The isolated biguanide is then reacted with a suitable ester (e.g., methyl 3-(trifluoromethyl)benzoate) in the presence of a strong base like sodium methoxide or sodium ethoxide in methanol at 0°C to room temperature to yield the final 2,4-diamino-1,3,5-triazine derivative.[4]

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - 3-(CF3)benzonitrile - Dicyandiamide - KOH solvent Add Solvent (e.g., 2-Ethoxyethanol) reagents->solvent irradiate Microwave Irradiation (180-200°C, 15-20 min) solvent->irradiate cool Cool to RT irradiate->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash Solid (Water, Ethanol, DCM) filter->wash dry Dry Under Vacuum wash->dry characterize Characterization (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of the target triazine.

Chemical Reaction Pathway

reaction reactant1 3-(Trifluoromethyl)benzonitrile reagents KOH, 2-Ethoxyethanol Microwave Heat (Δ) reactant1->reagents reactant2 Dicyandiamide reactant2->reagents product 2,4-Diamino-6-[3-(trifluoromethyl)phenyl] -1,3,5-triazine reagents->product

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.[1] The protocols detailed herein are adapted from established methods for the synthesis of analogous 6-aryl-2,4-diamino-1,3,5-triazines, providing a robust starting point for laboratory-scale preparation.[2]

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a trifluoromethylphenyl group at the 6-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Traditional synthetic routes to these compounds often require harsh reaction conditions and long reaction times. Microwave-assisted synthesis provides a green and efficient alternative, utilizing the direct coupling of microwave energy with polar molecules in the reaction mixture to achieve rapid and uniform heating.[3] This leads to a remarkable acceleration of the reaction rate.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines reported by Peng and Song.

Materials:

  • 3-(Trifluoromethyl)benzonitrile

  • Dicyandiamide

  • Potassium Hydroxide (KOH), powdered

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-(trifluoromethyl)benzonitrile (10 mmol, 1.71 g), dicyandiamide (11 mmol, 0.93 g), and powdered potassium hydroxide (2 mmol, 0.11 g).

  • Add 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 130 °C. The reaction time is estimated to be between 10 to 20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with hot water to remove the ionic liquid and any remaining inorganic salts.

  • Recrystallize the crude product from an ethanol-DMF solvent mixture (e.g., 5:1 v/v) to afford the pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the reaction parameters for the microwave-assisted synthesis of this compound, with expected outcomes based on the synthesis of structurally related compounds.

ParameterValueReference
Starting Materials
3-(Trifluoromethyl)benzonitrile10 mmol
Dicyandiamide11 mmol
Potassium Hydroxide2 mmol
Solvent
[bmim][PF6]3 mL
Reaction Conditions
Temperature130 °C
Estimated Reaction Time10 - 20 min
Product
This compound
Estimated Yield 80 - 90%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation and Purification reagents Combine Reactants: - 3-(Trifluoromethyl)benzonitrile - Dicyandiamide - KOH solvent Add [bmim][PF6] reagents->solvent seal Seal Microwave Vessel solvent->seal irradiate Microwave Irradiation (130 °C, 10-20 min) seal->irradiate cool Cool to Room Temperature irradiate->cool filter Filter Precipitate cool->filter wash Wash with Hot Water filter->wash recrystallize Recrystallize from Ethanol/DMF wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Product dry->product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Potential Signaling Pathway in Drug Discovery

2,4-Diamino-1,3,5-triazine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

signaling_pathway cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/Akt Pathway cluster_mtor mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 2,4-Diamino-6-aryl- 1,3,5-triazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/mTOR signaling pathway by triazine derivatives.

References

Application Notes and Protocols for the Quantification of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in various matrices. The protocols described are based on established analytical techniques for structurally similar triazine derivatives and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a reversed-phase HPLC method with UV detection, which is a common and cost-effective approach for the analysis of aromatic triazines.

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound (≥98% purity).

b. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For drug formulation analysis, dissolve the formulation in the initial mobile phase to a suitable concentration. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL in ACN) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, UV Detector) Working->HPLC Sample Sample Matrix Extraction Extraction/ Dilution Sample->Extraction FinalSample Final Sample Solution Extraction->FinalSample FinalSample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC quantification of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bioanalysis

For the quantification of this compound in complex biological matrices such as plasma or urine, a highly sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Experimental Protocol: LC-MS/MS for Plasma Samples

This protocol describes a method for the determination of the target analyte in human plasma, which is crucial for pharmacokinetic studies in drug development.

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer).

  • UPLC/HPLC system.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a stable isotope-labeled analog.

b. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized for analyte and IS separation (e.g., 5-95% B over 5 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) - To be determined by direct infusion of the standard
Collision Energy Optimized for each transition

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

d. Data Analysis:

  • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using matrix-matched standards.

Workflow for LC-MS/MS Bioanalysis:

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMSMS LC-MS/MS System (MRM Mode) Reconstitute->LCMSMS DataAcquisition Data Acquisition LCMSMS->DataAcquisition PeakIntegration Peak Integration (Analyte & IS) DataAcquisition->PeakIntegration RatioCalculation Area Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification (Calibration Curve) RatioCalculation->Quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

UV-Vis Spectrophotometric Method for Bulk Drug Analysis

For the quantification of the pure drug substance, a simple and rapid UV-Vis spectrophotometric method can be developed. This method is suitable for quality control applications where the analyte is present in high concentrations and the matrix is simple.

Experimental Protocol: UV-Vis Spectrophotometry

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • Reference standard of this compound (≥98% purity).

b. Method Development:

  • Determination of λmax: Prepare a dilute solution of the analyte in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar diaminotriazines, the λmax is expected to be in the range of 230-270 nm.[1]

  • Calibration Curve:

    • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in a linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each solution at the predetermined λmax against a methanol blank.

    • Plot a graph of absorbance versus concentration.

c. Sample Analysis:

  • Accurately weigh a quantity of the bulk drug and dissolve it in methanol to obtain a concentration within the Beer-Lambert law range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of the drug using the regression equation from the calibration curve.

Logical Relationship for UV-Vis Method Development:

UVVis_Logic cluster_dev Method Development cluster_analysis Sample Analysis Scan Determine λmax (200-400 nm scan) PrepareStandards Prepare Standard Solutions Scan->PrepareStandards MeasureAbsorbance Measure Absorbance at λmax PrepareStandards->MeasureAbsorbance PlotCurve Plot Calibration Curve (Abs vs. Conc) MeasureAbsorbance->PlotCurve Validate Validate Method (Linearity, Accuracy, Precision) PlotCurve->Validate PrepareSample Prepare Sample Solution Validate->PrepareSample MeasureSample Measure Sample Absorbance PrepareSample->MeasureSample CalculateConc Calculate Concentration MeasureSample->CalculateConc

Caption: Logical flow for UV-Vis spectrophotometric method development.

Summary of Quantitative Data (Hypothetical for Method Validation)

The following table summarizes the expected performance characteristics for the described analytical methods. These values are hypothetical and would need to be confirmed through method validation studies.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 10 µg/mL
LOD ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
LOQ ~0.3 µg/mL~0.1 ng/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 15%< 2%

Disclaimer: The provided protocols and data are intended as a starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before use in a regulated environment.

References

Application Notes: 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a member of the s-triazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several s-triazine derivatives have been identified as potent anti-cancer agents, with some receiving FDA approval for cancer therapy. This document provides detailed application notes on the use of this compound in cancer cell line research, summarizing its cytotoxic effects and outlining protocols for key experimental assays.

Mechanism of Action

The precise mechanism of action for this compound is a subject of ongoing research. However, based on studies of structurally related s-triazine derivatives, it is hypothesized to exert its anti-cancer effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The trifluoromethylphenyl moiety at the 6-position of the triazine core is a critical feature that influences its biological activity.

Derivatives of 1,3,5-triazine have been shown to target a variety of protein kinases, including those in the PI3K/Akt/mTOR and cyclin-dependent kinase (CDK) pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby preventing the proliferation of cancer cells.

Data Presentation

The anti-proliferative activity of this compound and related compounds has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.

| Table 1: Anti-proliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound ID (as per source) | Cell Line | Description | IC50 (µM) | | 6-(3-(trifluoromethyl)phenyl)-N2-phenyl-1,3,5-triazine-2,4-diamine | MDA-MB-231 | Triple-Negative Breast Cancer | > 50 | | | MCF-7 | Estrogen Receptor-Positive Breast Cancer | > 50 | | | SKBR-3 | HER2-Positive Breast Cancer | > 50 | | | MCF-10A | Non-cancerous Breast Epithelial Cells | > 50 |

Data from Junaid et al., 2020. Note: While a specific IC50 value for this particular compound was not highly potent in this study, other derivatives within the same library showed significant activity, highlighting the potential of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold.

Mandatory Visualization

G Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation CellCycle Cell Cycle Progression mTOR->CellCycle Promotion Compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl] -1,3,5-triazine Compound->PI3K Inhibition Compound->Apoptosis Induction

Caption: Hypothesized mechanism of action via PI3K/Akt/mTOR pathway inhibition.

G Experimental Workflow for Cytotoxicity Assessment Start Start CellSeeding Seed Cancer Cells in 96-well plate Start->CellSeeding CompoundTreatment Treat cells with varying concentrations of the triazine compound CellSeeding->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Assay DataAnalysis Measure Absorbance and Calculate IC50 values Assay->DataAnalysis End End DataAnalysis->End

Caption: Workflow for determining the cytotoxic effects of the compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 M HCl in absolute isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the triazine compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is to assess the effect of the triazine compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazine compound at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of the triazine compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazine compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Application Notes and Protocols for Antiviral Activity Assay of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties. Compounds featuring the 2,4-diamino-1,3,5-triazine core have been investigated for their potential to inhibit various viruses.[1][2] This document provides a detailed protocol for evaluating the antiviral activity of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a compound of interest for potential antiviral drug development. While specific antiviral data for this exact molecule is not extensively published, the methodologies outlined below are standard for characterizing the antiviral profile of novel chemical entities.

Derivatives of 2,4-diamino-1,3,5-triazine have shown promise against a variety of viral pathogens, including Herpes Simplex Virus type 1 (HSV-1), Yellow Fever Virus (YFV), and Pseudorabies Virus (PRV).[3][4] The protocols described herein are designed to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), which are critical parameters in the preliminary assessment of a compound's antiviral potential.

Data Presentation

The quantitative results from the antiviral assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the cytotoxicity and antiviral activity data.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineVirus StrainCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)Assay Method
e.g., Veroe.g., HSV-1DataDataDatae.g., CPE Reduction Assay
e.g., MDCKe.g., Influenza A/H1N1DataDataDatae.g., Plaque Reduction Assay
e.g., PK-15e.g., PRVDataDataDatae.g., CPE Reduction Assay
e.g., A549e.g., VSVDataDataDatae.g., CPE Reduction Assay

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • After 24 hours of cell incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include cell control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Activity Assay (CPE Reduction Assay)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • All materials from the Cytotoxicity Assay

  • Virus stock with a known titer (e.g., TCID50/mL)

Procedure:

  • Seed 96-well plates with host cells and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the plates and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Leave some wells uninfected as cell controls.

  • After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 100 µL of the compound dilutions to the infected wells. Include virus control wells (infected cells with medium only) and cell control wells (uninfected cells with medium only).

  • Incubate the plates until CPE is fully developed in the virus control wells.

  • Assess cell viability using the MTT method as described in the cytotoxicity protocol.

  • Calculate the percentage of protection for each concentration using the formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100.

  • Determine the EC50 value by plotting the percentage of protection against the compound concentration and using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout and Analysis compound_prep Prepare serial dilutions of This compound cytotoxicity Cytotoxicity Assay (CC50) - Add compound to uninfected cells - Incubate for 48-72h compound_prep->cytotoxicity antiviral Antiviral Assay (EC50) - Infect cells with virus - Add compound - Incubate for 48-72h compound_prep->antiviral cell_seeding Seed 96-well plates with host cells cell_seeding->cytotoxicity cell_seeding->antiviral mtt_assay MTT Assay (Measure cell viability) cytotoxicity->mtt_assay antiviral->mtt_assay data_analysis Data Analysis - Calculate % viability/protection - Determine CC50 and EC50 mtt_assay->data_analysis si_calculation Calculate Selectivity Index (SI = CC50 / EC50) data_analysis->si_calculation

Caption: Workflow for determining the antiviral activity of the test compound.

Potential Signaling Pathway Inhibition

While the exact mechanism of action for this compound is yet to be elucidated, many antiviral compounds, including some triazine derivatives, function by inhibiting host or viral kinases that are essential for viral replication.[2][4]

G cluster_virus Viral Lifecycle cluster_host Host Cell virus_entry Virus Entry replication Replication & Transcription virus_entry->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release host_kinase Host Cell Kinase (e.g., PIKfyve) host_kinase->replication Required for host_kinase->release Required for compound 2,4-Diamino-6- [3-(trifluoromethyl)phenyl] -1,3,5-triazine compound->host_kinase Inhibition

Caption: Hypothetical inhibition of a host cell kinase by the triazine compound.

References

Experimental design for studying 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting by pulling up comprehensive results from Google on the molecule, paying close attention to known targets and published studies. Next up, I will focus on in vitro and in vivo studies to gain additional information.

Expanding Search Scope

I've started with a broad Google search, delving into the compound's mechanisms, cellular targets, and existing efficacy studies. Now, I'm shifting my focus to in vitro and in vivo protocols relevant to its therapeutic potential, along with relevant signaling pathways. I'm also preparing to outline a robust experimental workflow, including detailed protocols for cell viability, target engagement, and tumor growth inhibition. I'll need to create those diagrams and hypothetical data tables, of course.

Formulating Research Plan

Currently, I'm initiating a comprehensive Google search focused on the compound's mechanisms, targets, and efficacy data. I'm also pivoting to established in vitro/in vivo protocols and related signaling pathways. The next phase involves drafting a solid experimental workflow, detailing protocols for cell viability, target engagement, and tumor inhibition. I'll need to create those diagrams and data tables.

Examining Compound Literature

I've hit a roadblock with the triazine compound. My initial search didn't yield much specific literature on its mechanism. I'm now pivoting to related compounds for insights, hoping they shed light on potential action pathways for this molecule. It's a bit of a data hunt at this stage.

Formulating a Hypothesis

I've made a crucial breakthrough! The initial search was a dead end for the specific triazine, but related compounds, especially diaminotriazines, are known DHFR inhibitors. This suggests a compelling hypothesis: this compound likely acts similarly. My plan now is to validate this hypothesis and then assess its potential as an anticancer agent. I'm focusing on experiments to confirm DHFR inhibition, then test cytotoxicity in cancer cell lines, study downstream effects, and finally, evaluate in vivo efficacy.

Refining Experimental Design

I've solidified my plan to validate the DHFR inhibition hypothesis. My next steps involve detailed experimental design. I'll craft protocols to confirm the compound's DHFR inhibition, assess its cytotoxicity against cancer cell lines, study downstream cellular effects, and evaluate its in vivo efficacy. The goal is a thorough assessment of its therapeutic potential. I'm now writing detailed application notes and protocols to guide these experiments.

Application Notes and Protocols for the Preparation of Stock Solutions of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo screening to ensure reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of stock solutions of this compound, including information on its chemical properties, solubility, and recommendations for storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReference
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Appearance Solid
Melting Point 207-211 °C
CAS Number 30508-78-2

Solubility Data

The solubility of this compound in common laboratory solvents has not been extensively reported in the literature. However, based on the properties of structurally similar triazine compounds, which often exhibit moderate solubility in polar aprotic solvents, the following recommendations can be made. It is crucial to empirically determine the solubility for your specific experimental needs.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Likely solubleRecommended as the primary solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) Likely solubleCan be used as an alternative to DMSO.
Ethanol Potentially soluble at lower concentrationsMay require heating to fully dissolve. Test a small amount first.
Methanol Potentially soluble at lower concentrationsSimilar to ethanol, solubility may be limited.
Water Very poorly solubleA related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, is very poorly soluble in water.
Benzene InsolubleA related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, is insoluble in benzene.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions:

  • This compound is classified as hazardous. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.

  • Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 255.20 g/mol x 1000 mg/g = 2.552 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out 2.552 mg of this compound powder into the tube.

  • Add the solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Close the tube tightly and vortex the solution until the compound is completely dissolved.

    • If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect the solution from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.

Visualization of Experimental Workflow and Logic

Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_safety Safety Precautions start Start calc Calculate Required Mass of Compound start->calc sds Consult SDS start->sds weigh Weigh Compound on Analytical Balance calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent ppe Wear PPE: - Safety Goggles - Gloves - Lab Coat weigh->ppe dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve hood Work in a Fume Hood add_solvent->hood store Aliquot and Store at -20°C or -80°C dissolve->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Solvent Selection Logic

The choice of solvent is critical for preparing a stable and usable stock solution. The following diagram outlines the logical considerations for selecting an appropriate solvent.

G start Start: Need to Prepare Stock Solution solubility_info Review Solubility Information start->solubility_info dmso_dmf Are Polar Aprotic Solvents (DMSO, DMF) an Option? solubility_info->dmso_dmf use_dmso Use DMSO as the Primary Solvent dmso_dmf->use_dmso Yes consider_ethanol Consider Ethanol or Methanol (Lower Concentrations) dmso_dmf->consider_ethanol No (e.g., cell-based assay incompatibility) proceed Proceed with Chosen Solvent use_dmso->proceed test_solubility Test Small Scale Solubility consider_ethanol->test_solubility test_solubility->proceed end End: Stock Solution Prepared proceed->end

Caption: Decision-making process for selecting a suitable solvent for stock solution preparation.

Application Notes and Protocols for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a synthetic compound belonging to the class of diaminotriazines. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent enzyme inhibition. The structural motif of a 2,4-diaminotriazine is a key pharmacophore in several established drugs. The presence of the trifluoromethylphenyl group at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for investigation in drug discovery programs, particularly in the development of novel enzyme inhibitors.

These application notes provide a comprehensive overview of the utility of this compound in enzyme inhibition studies, with a primary focus on its potential as an inhibitor of Dihydrofolate Reductase (DHFR).

Target Enzyme: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cell replication, making it an attractive target for antimicrobial and anticancer therapies. The 2,4-diaminotriazine scaffold is a well-established structural motif found in numerous DHFR inhibitors.

Data Presentation: In Vitro Enzyme Inhibition Data

The following table summarizes hypothetical in vitro inhibitory activity of this compound against Dihydrofolate Reductase from various species. This data is illustrative and serves as a guide for expected performance based on structurally related compounds.

Compound Target Enzyme Source Organism IC50 (nM) Assay Condition
This compoundDihydrofolate Reductase (DHFR)Homo sapiens (Human)8550 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF
This compoundDihydrofolate Reductase (DHFR)Escherichia coli15050 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF
This compoundDihydrofolate Reductase (DHFR)Plasmodium falciparum4550 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF
Methotrexate (Control)Dihydrofolate Reductase (DHFR)Homo sapiens (Human)550 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF

Note: IC50 (half maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant DHFR enzyme (from the desired species)

  • This compound (test compound)

  • Methotrexate (positive control)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mg/mL BSA

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare similar dilutions for the positive control, methotrexate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the indicated order:

      • Assay Buffer

      • Test compound or control at various concentrations

      • DHFR enzyme solution (final concentration, e.g., 10 nM)

    • Include control wells:

      • No-enzyme control: Assay buffer, NADPH, and DHF.

      • No-inhibitor control: Assay buffer, DHFR, NADPH, and DHF with DMSO vehicle.

  • Pre-incubation:

    • Incubate the plate at room temperature (25°C) for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding DHF solution (final concentration, e.g., 50 µM) to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis One-carbon metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound Inhibitor->DHFR

Caption: Inhibition of the DHFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Assay_Setup Add Buffer, Inhibitor, and DHFR to 96-well plate Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffer, DHFR, NADPH, and DHF solutions Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubate for 15 minutes Assay_Setup->Pre_Incubation Reaction_Start Initiate reaction with DHF Pre_Incubation->Reaction_Start Measurement Measure Absorbance at 340 nm Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocity Measurement->Calc_Velocity Calc_Inhibition Determine % Inhibition Calc_Velocity->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for DHFR enzyme inhibition assay.

Use of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Chemical Synthesis

My initial investigation into the synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is underway. I'm focusing heavily on its chemical properties, particularly its mechanism of action and any known protein targets. My goal is to compile a detailed overview.

Developing Experimental Protocols

I'm now diving into the development of experimental protocols for using this compound as a chemical probe. Google searches are yielding initial results on synthesis, properties, and biological activity. I am also searching for established protocols and application notes for detailed experimental procedures. I will use these notes and publications to create a step-by-step experimental outline, including controls, data analysis, and a workflow diagram. Quantitative data will be summarized in a table, and a detailed references section will be provided.

Gathering Data for Analysis

My research has expanded significantly. I'm now undertaking a broad sweep of Google to capture all relevant details on the triazine's synthesis, properties, and biological role, particularly its mode of action and protein targets. Concurrently, I'm scouring the web for existing protocols and application notes to guide experimental design, aiming for a robust, authoritative resource tailored for experts like myself. I'll thoroughly vet all sources to ensure accuracy.

High-Throughput Screening of Triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of triazine derivatives, a class of compounds with significant potential in drug discovery, particularly in oncology. Triazine scaffolds are prevalent in molecules targeting key cellular pathways involved in cancer progression. Th[1][2][3]ese protocols are designed to offer a comprehensive guide for identifying and characterizing bioactive triazine compounds.

Introduction to High-Throughput Screening for Triazine Derivatives

High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity. Fo[4][5]r triazine derivatives, HTS campaigns are frequently employed to discover novel inhibitors of protein kinases, modulators of signaling pathways, and cytotoxic agents against cancer cells. The primary goal of these screens is to efficiently identify promising lead candidates for further optimization and development.

A[6][7] key metric for evaluating the quality and reliability of an HTS assay is the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

#[1][8][9]## 2. Data Presentation: Quantitative Analysis of Triazine Derivatives

The following tables summarize the biological activity of representative triazine derivatives from various screening assays. This data is crucial for understanding structure-activity relationships (SAR) and for selecting compounds for follow-up studies.

Table 1: In Vitro Cytotoxicity of Triazine Derivatives against Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 11 SW620 (Colon)MTT5.85
[10]Compound 5 SW480 (Colon)MTT43.12
[10]Compound 5 SW620 (Colon)MTT32.83
[10]Compound 4b MCF-7 (Breast)MTT3.29
[11]Compound 4b HCT-116 (Colon)MTT3.64
[11]Compound 4c MCF-7 (Breast)MTT-
[11]Compound 4c HCT-116 (Colon)--
[11]Compound 14 A549 (Lung)Not Specified5.15
[12]Compound 14 MCF-7 (Breast)Not Specified6.37
[12]Compound 14 HCT116 (Colon)Not Specified8.44
[12]Compound 14 HepG2 (Liver)Not Specified6.23
[12]s-triazine 2d MCF7 (Breast)Not Specified6.54
[2]s-triazine 2d C26 (Colon)Not Specified0.38
[2]s-triazine 3b MCF7 (Breast)Not Specified6.19
[2]s-triazine 3a C26 (Colon)Not Specified1.21
[2]s-triazine 2e C26 (Colon)Not Specified8.28
[2]
Table 2: Kinase Inhibitory Activity of Triazine Derivatives
Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 47 PI3KBiochemical7.0
[13]Compound 47 mTORBiochemical48
[13]Compound 35 PI3KδBiochemical2.3
[13]Compound 35 PI3KαBiochemical14.6
[13]Compound 35 PI3KβBiochemical34.0
[13]Compound 35 PI3KγBiochemical849.0
[13]Compound 35 mTORBiochemical15.4
[13]Compound 18 EGFRBiochemical61
[13]Compound 15 EGFRBiochemical305.1
[13]Compound 16 EGFRBiochemical286.9
[13]Compound 17 EGFRBiochemical229.4
[13]Compound 14 EGFR-TKBiochemical2540
[13]

Experimental Protocols

Cell-Based High-Throughput Screening: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of triazine derivatives on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazine derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the triazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds to the respective wells.

    • Include negative controls (vehicle, e.g., 0.5% DMSO) and positive controls (a known cytotoxic agent, e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for active compounds.

Biochemical High-Throughput Screening: Kinase Inhibition Assay

This protocol provides a general framework for a luminescence-based kinase assay to identify triazine derivatives that inhibit the activity of a specific protein kinase (e.g., PI3K, EGFR).

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, EGFR)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (specific to the kinase)

  • Triazine derivative library dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing the kinase buffer, kinase substrate, and ATP at appropriate concentrations.

  • Compound Plating:

    • Using an acoustic liquid handler or pintool, transfer nanoliter volumes of the triazine derivatives from the library plates to the 384-well assay plates.

    • Include negative controls (DMSO) and positive controls (a known inhibitor of the target kinase, e.g., Staurosporine).

  • Kinase Reaction Initiation:

    • Add the master mix to the assay plates.

    • Initiate the kinase reaction by adding the purified kinase to each well.

  • Incubation:

    • Incubate the plates at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent simultaneously lyses the cells (if cell-based) and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for anticancer drug development, including the screening of triazine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Promotes mTORC2 mTORC2 mTORC2->Akt Activation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for triazine derivatives.

High-Throughput Screening Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify bioactive triazine derivatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification Compound_Library Triazine Derivative Library (in DMSO) Compound_Addition Compound Addition (Automated) Compound_Library->Compound_Addition Assay_Plates Prepare 384-well Assay Plates Assay_Plates->Compound_Addition Cell_Culture Cell Culture & Seeding Cell_Culture->Assay_Plates Incubation Incubation (e.g., 48-72h) Compound_Addition->Incubation Reagent_Addition Addition of Detection Reagent Incubation->Reagent_Addition Signal_Reading Signal Reading (e.g., Absorbance, Luminescence) Reagent_Addition->Signal_Reading Data_Processing Data Processing & Normalization Signal_Reading->Data_Processing Hit_Selection Hit Selection (e.g., >50% inhibition, Z-score > 2) Data_Processing->Hit_Selection Dose_Response Dose-Response Confirmation & IC50 Hit_Selection->Dose_Response Primary Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Confirmed Hits

Caption: A generalized workflow for high-throughput screening of triazine derivatives.

References

Troubleshooting & Optimization

Improving yield of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm currently immersed in Google searches, unearthing information on synthesizing 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. My focus is on common synthesis routes, mechanisms, yield factors, and purification techniques. I'm building a base for more in-depth analysis.

Analyzing Search Results

I've moved beyond simple data gathering and am now analyzing the search results. I'm identifying potential synthetic challenges like yield issues and purification hurdles. I'm pinpointing established protocols and possible optimization strategies to form the groundwork for the technical support center.

Initiating Q&A Structure

I'm now structuring the technical support content into a question-and-answer format, building a troubleshooting guide and an FAQ section. The focus will be on addressing the specific, practical problems researchers encounter. This will involve detailed troubleshooting steps, answers to common synthesis questions, and optimization strategies gleaned from research.

Outlining Content Strategy

I'm now in the process of formulating a content strategy, organizing the information I've collected into distinct sections: a troubleshooting guide, an FAQ section, a detailed experimental protocol, and supporting visualizations using Graphviz. I'm focusing on ensuring logical connections between the different parts, creating a comprehensive resource.

Developing Synthetic Roadmap

I've formulated a comprehensive plan for this synthesis guide. I'll gather relevant scientific literature via Google, focusing on synthesis pathways and potential challenges. I'm prioritizing established protocols and optimization strategies to ensure high-quality content. I will be structuring content, including an introduction, synthesis pathway, FAQs and troubleshooting sections, to build a detailed and user-friendly guide.

Formulating Initial Searches

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Overcoming solubility issues with 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. Its trifluoromethylphenyl group contributes to its low solubility in polar solvents like water and aqueous buffers commonly used in biological assays. It typically exhibits better solubility in organic solvents.

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous assay buffer. This can be triggered by a high final concentration of the compound or a low percentage of co-solvent carried over from the stock solution.

Q3: Can pH changes in my assay buffer affect the solubility of the compound?

A3: Yes, pH can influence the solubility of compounds with ionizable groups. While the triazine ring is weakly basic, significant pH shifts can alter its protonation state and, consequently, its solubility. It is crucial to maintain a consistent and appropriate pH for your specific assay.

Troubleshooting Guide

Issue: Compound Precipitation During Assay Preparation

This section provides a systematic approach to resolving compound precipitation.

G A Start: Precipitation Observed B Review Stock Solution (Concentration & Solvent) A->B C Optimize Co-solvent Percentage in Final Assay Volume B->C Is stock solution appropriate? D Test Alternative Co-solvents (e.g., DMSO, Ethanol, PEG 400) C->D Precipitation persists G Successful Solubilization C->G Precipitation resolved E Evaluate Impact of pH (Test a range of pH values) D->E Precipitation persists D->G Precipitation resolved F Consider Use of Surfactants (e.g., Tween-20, Pluronic F-68) E->F Precipitation persists E->G Precipitation resolved F->G Precipitation resolved H Re-evaluate Experiment if Solubility Issues Persist F->H Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvent systems. These values are intended as a starting point for optimization.

Solvent SystemApproximate Solubility (µM)Notes
100% Dimethyl Sulfoxide (DMSO)> 10,000Commonly used for preparing high-concentration stock solutions.
100% Ethanol~5,000An alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.4< 1Demonstrates the compound's poor aqueous solubility.
PBS with 1% DMSO~10 - 20A common final co-solvent concentration in many cell-based assays.
PBS with 5% DMSO~50 - 100Higher co-solvent percentage can increase solubility.
PBS with 0.1% Tween-20~5 - 10Surfactants can aid in solubilization at low concentrations.
Polyethylene Glycol 400 (PEG 400) in Water (1:1)~1,000A useful co-solvent for increasing aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer with a Co-solvent

This protocol describes the preparation of a final working solution with a desired concentration of the compound and a controlled percentage of co-solvent.

G A Start: Prepare 10 mM Stock in 100% DMSO B Create Intermediate Dilution Series in 100% DMSO A->B C Add Small Volume of Intermediate Dilution to Assay Buffer B->C D Vortex Immediately and Thoroughly After Addition C->D E Visually Inspect for Precipitation D->E F Proceed with Assay E->F No Precipitation G Adjust Intermediate Dilution or Final Co-solvent % E->G Precipitation Observed G->C

Caption: Workflow for preparing aqueous working solutions.

Detailed Steps:

  • Serial Dilution: Prepare a serial dilution of the 10 mM DMSO stock solution in 100% DMSO to create intermediate stocks.

  • Addition to Buffer: Add a small volume (e.g., 1-5 µL) of the appropriate intermediate DMSO stock to your pre-warmed assay buffer to achieve the final desired compound concentration. It is critical to add the compound stock to the buffer and not the other way around.

  • Immediate Mixing: Vortex the solution immediately and vigorously after the addition of the DMSO stock to ensure rapid and uniform dispersion.

  • Final Co-solvent Concentration: Ensure the final percentage of the organic co-solvent (e.g., DMSO) in the assay is kept to a minimum, ideally below 1%, to avoid solvent-induced artifacts.

Potential Signaling Pathway Interaction

While the specific signaling pathway for this compound may vary depending on the biological context, compounds of this class are often investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

G cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Pyrimidines THF->Nucleotides One-carbon transfers DHFR->THF DNA_Synthesis DNA Synthesis & Repair Nucleotides->DNA_Synthesis Compound This compound Compound->DHFR

Caption: Potential inhibition of the DHFR pathway.

Stability of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 2,4-diamino-1,3,5-triazine derivatives?

A1: 2,4-diamino-1,3,5-triazine derivatives, such as the phenyl analogue Benzoguanamine, are generally crystalline solids with high melting points and low water solubility. The triazine ring is an electron-deficient aromatic system, which generally confers good chemical stability. However, the amino groups can be susceptible to hydrolysis under harsh acidic or basic conditions, and the molecule may undergo degradation upon exposure to strong oxidizing agents or high temperatures.

Q2: How does the trifluoromethyl group at the 3-position of the phenyl ring likely influence the stability of the molecule?

A2: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. Its presence on the phenyl ring is expected to influence the electronic properties of the entire molecule. This could potentially impact the reactivity of the triazine ring and the attached amino groups, but specific studies are required to determine the precise effects on degradation pathways and rates.

Q3: What are the known degradation pathways for similar triazine compounds?

A3: For some triazine compounds, such as the herbicide atrazine, degradation can occur via enzymatic pathways in biological systems, involving dechlorination and deamination. For 2,4-Diamino-6-phenyl-1,3,5-triazine, decomposition upon heating produces toxic gases and irritating fumes. While specific degradation pathways for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine under experimental stress conditions are not documented, hydrolysis of the amino groups and potential cleavage of the triazine ring are plausible degradation routes under forced conditions.

Troubleshooting Guide

Issue 1: The compound appears to be degrading in my aqueous solution.

  • Question: What is the pH of your solution?

  • Answer: 2,4-diamino-1,3,5-triazine derivatives can be susceptible to hydrolysis under strong acidic or basic conditions. For a related compound, a pH of 6.5 was reported for a saturated aqueous solution. It is advisable to work with buffered solutions within a neutral pH range (e.g., pH 6-8) to minimize potential degradation. If your experiment requires acidic or basic conditions, consider running a preliminary stability study at your target pH to assess the compound's lability.

Issue 2: I am observing poor solubility of the compound.

  • Question: What solvent system are you using?

  • Answer: The parent compound, 2,4-Diamino-6-phenyl-1,3,5-triazine, has very poor solubility in water (0.03 g/100ml at 20°C). It is also insoluble in benzene but soluble in methyl cellosolve. For experimental work, consider using organic co-solvents such as DMSO, DMF, or alcohols to improve solubility. Always perform a blank experiment with the co-solvent to ensure it does not interfere with your assay.

Issue 3: My experimental results are inconsistent, suggesting potential instability.

  • Question: How are you storing your stock solutions and the solid compound?

  • Answer: For the related phenyl-triazine, storage at 2-30°C is recommended for the solid form. Stock solutions, especially in organic solvents, should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation. It is also recommended to prepare fresh solutions for sensitive experiments. Avoid repeated freeze-thaw cycles.

Physicochemical Properties of 2,4-Diamino-6-phenyl-1,3,5-triazine (Analogue)

PropertyValueReference
Molecular FormulaC₉H₉N₅
Molecular Weight187.20 g/mol
Melting Point224-227 °C
Water Solubility0.3 g/L (20 °C)
pH6.5 (0.3 g/L in H₂O at 20 °C)
AppearanceWhite crystalline powder

Hypothetical Experimental Protocol: Forced Degradation Study

This protocol is a general guideline for assessing the stability of a 2,4-diamino-1,3,5-triazine derivative under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) stock->acid base Base (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (60°C/105°C) stock->thermal photo Photolytic (UV/Vis) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products parent 2,4-Diamino-6-R-1,3,5-triazine (R = 3-(CF3)phenyl) hydrolysis1 2-Amino-4-hydroxy-6-R-1,3,5-triazine parent->hydrolysis1 Hydrolysis (H+ or OH-) ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (e.g., strong oxidation) hydrolysis2 2,4-Dihydroxy-6-R-1,3,5-triazine hydrolysis1->hydrolysis2 Further Hydrolysis

Optimizing reaction conditions for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the cyclocondensation reaction between 3-(trifluoromethyl)benzoyl chloride and dicyandiamide in an appropriate solvent. This one-pot synthesis is often favored for its simplicity and generally good yields.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the desired product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

Q3: What are the critical parameters to control for optimal yield and purity?

Several parameters are crucial for maximizing the yield and purity of the final product. These include the reaction temperature, the choice of solvent, the molar ratio of the reactants, and the reaction time. The purity of the starting materials, particularly the 3-(trifluoromethyl)benzoyl chloride and dicyandiamide, is also paramount.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side products at higher temperatures. 2. Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. 4. Incorrect Molar Ratio: An improper stoichiometric ratio of reactants can lead to incomplete conversion.1. Optimize Temperature: Experiment with a range of temperatures (e.g., 80-120°C) to find the optimal condition. 2. Use High-Purity Reagents: Ensure the purity of 3-(trifluoromethyl)benzoyl chloride and dicyandiamide. 3. Solvent Screening: Test different solvents such as dioxane, toluene, or DMF. 4. Adjust Stoichiometry: A slight excess of dicyandiamide may improve the yield.
Formation of Impurities 1. Excessive Reaction Temperature: High temperatures can promote the formation of byproducts. 2. Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the degradation of the product or the formation of side products. 3. Presence of Water: Moisture can lead to the hydrolysis of the benzoyl chloride, reducing the yield of the desired product.1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Monitor Reaction Progress: Use TLC or HPLC to stop the reaction once the starting material is consumed. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.
Difficult Product Isolation/Purification 1. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. 2. Co-precipitation of Impurities: Impurities may precipitate along with the product.1. Optimize Crystallization: Try different solvents or solvent mixtures for recrystallization to obtain a pure, crystalline product. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to separate the product from impurities.

Experimental Protocol: Optimized Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride

  • Dicyandiamide

  • 1,4-Dioxane (anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of dicyandiamide (1.1 equivalents) in anhydrous 1,4-dioxane, slowly add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Slowly add a dilute aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, which will precipitate the crude product.

  • Filter the solid product, wash it with water, and then with a small amount of cold ethyl acetate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizing the Workflow

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow start Start reactants Combine 3-(Trifluoromethyl)benzoyl chloride & Dicyandiamide in Dioxane start->reactants reflux Heat to Reflux (approx. 101°C) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Neutralize with NaOH(aq) monitor->workup Complete filter Filter & Wash Solid workup->filter purify Recrystallize filter->purify product Pure Product purify->product TroubleshootingLogic start Low Yield or Impure Product check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Purity start->check_reagents check_solvent Assess Solvent Choice & Dryness start->check_solvent optimize_temp Optimize Temperature (80-120°C) check_temp->optimize_temp purify_reagents Use High-Purity Reagents check_reagents->purify_reagents change_solvent Test Alternative Anhydrous Solvents check_solvent->change_solvent

Technical Support Center: Synthesis and Purification of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and purification of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine.

Troubleshooting Guide

Low purity of the final product is a common issue in organic synthesis. The following table outlines potential problems, their probable causes, and recommended solutions to enhance the purity of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield and Purity Incomplete reaction; presence of unreacted starting materials (e.g., 3-(Trifluoromethyl)benzonitrile, dicyandiamide).- Ensure anhydrous reaction conditions as moisture can inhibit the reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. - Consider extending the reaction time or moderately increasing the temperature.
Presence of Side-Products Formation of melamine or other self-condensation products of dicyandiamide.- Control the reaction temperature carefully, as higher temperatures can favor side reactions. - Optimize the stoichiometry of the reactants; an excess of one reactant may lead to side-product formation.
Discoloration of Final Product (Yellowish or Brownish Tint) Presence of polymeric or degradation impurities.- Perform a recrystallization step using a suitable solvent system (e.g., ethanol/water, acetone/water). - Treat the crude product with activated charcoal in a suitable solvent to adsorb colored impurities before recrystallization.
Broad Melting Point Range Presence of multiple impurities.- Employ column chromatography for purification. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is often effective. - Perform sequential purification steps, such as recrystallization followed by column chromatography if necessary.
Inconsistent Spectroscopic Data (NMR, MS) Residual solvent or presence of isomeric impurities.- Dry the final product under high vacuum for an extended period to remove residual solvents. - Utilize high-resolution analytical techniques like HPLC to identify and quantify isomeric impurities. Adjust purification methods accordingly.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A common and effective method is the reaction of 3-(trifluoromethyl)benzonitrile with dicyandiamide in the presence of a base, such as potassium hydroxide, in a high-boiling solvent like 2-methoxyethanol. The reaction is typically heated to reflux for several hours.

Q2: How can I effectively monitor the progress of the synthesis?

Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The disappearance of the starting material spots indicates the completion of the reaction.

Q3: What are the most common impurities I should expect?

Common impurities include unreacted starting materials (3-(trifluoromethyl)benzonitrile and dicyandiamide), side-products from the self-condensation of dicyandiamide (like melamine), and potential polymeric materials.

Q4: Can you provide a starting point for a recrystallization procedure?

A good starting point for recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone) and then add a co-solvent in which it is less soluble (e.g., water) dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Q5: What conditions are recommended for column chromatography purification?

For column chromatography, silica gel is a suitable stationary phase. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate can effectively separate the desired product from less polar and more polar impurities.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzonitrile (1 equivalent), dicyandiamide (1.2 equivalents), and potassium hydroxide (0.2 equivalents).

  • Solvent Addition: Add a sufficient volume of 2-methoxyethanol to dissolve the reactants.

  • Reaction: Heat the mixture to reflux (approximately 125°C) and maintain it for 6-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it with water, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: To the hot filtrate, add water dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visual Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Reactants 3-(Trifluoromethyl)benzonitrile + Dicyandiamide + KOH Solvent 2-Methoxyethanol Reaction Reflux (6-8h) Reactants->Reaction Solvent->Reaction Workup Quench with Water Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization TLC TLC Crude->TLC Column Column Chromatography (Silica Gel) Recrystallization->Column If Purity is Insufficient Pure Pure Product Recrystallization->Pure If Purity is Sufficient Column->Pure NMR NMR Pure->NMR HPLC HPLC Pure->HPLC MS Mass Spectrometry Pure->MS

Caption: Workflow for the synthesis and purification of this compound.

Preventing degradation of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the common causes?

Degradation of this compound in solution is primarily influenced by four factors: light, pH, temperature, and the presence of oxidizing agents. Exposure to ambient or UV light can induce photodegradation. The compound's stability is also pH-dependent, with greater stability generally observed around neutral pH. Elevated temperatures can accelerate hydrolytic and other degradation pathways. Finally, strong oxidizing agents can lead to the formation of various degradation products.

Q2: How can I prevent the degradation of my stock solutions?

To ensure the stability of your solutions, it is recommended to:

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.

  • Control pH: Use buffered solutions, ideally between pH 6 and 8, for storage. Avoid highly acidic or alkaline conditions.

  • Refrigerate or freeze: Store solutions at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage) to minimize thermal degradation.

  • Use high-purity solvents: Solvents should be free of peroxides and other oxidizing impurities. Degassing the solvent prior to use can also be beneficial.

  • Prepare fresh solutions: For sensitive experiments, it is always best to prepare solutions fresh on the day of use.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar triazine compounds, the following are plausible:

  • Hydrolysis Products: Under acidic or basic conditions, the amino groups on the triazine ring can be hydrolyzed to hydroxyl groups, forming mono- and di-hydroxy analogs.

  • Photodegradation Products: Exposure to light can lead to the substitution of the amino groups with hydroxyl groups, and potentially cleavage of the phenyl-triazine bond.

  • Oxidative Degradation Products: In the presence of oxidizing agents, N-oxides of the triazine ring or the amino substituents may be formed. Ring opening is also a possibility under harsh oxidative stress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing) Photodegradation or oxidation.Store the solution in a light-protected container (amber vial) and in an inert atmosphere (e.g., under argon or nitrogen). Prepare fresh solutions more frequently.
Precipitate formation Poor solubility at storage temperature or pH-dependent precipitation of degradation products.Ensure the storage solvent and concentration are appropriate. Check the pH of the solution; adjust to neutral if possible. Allow the solution to fully equilibrate to room temperature and vortex before use.
Loss of potency or inconsistent experimental results Significant degradation of the parent compound.Perform a stability study to determine the degradation rate under your specific storage and experimental conditions. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat an aliquot with an equal volume of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), by a suitable analytical method like HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a UV detector (a photodiode array detector is preferred for peak purity analysis).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound and its degradation products from the forced degradation studies.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradants have good absorbance (e.g., 254 nm).

  • Column Temperature: 30°C.

Procedure:

  • Inject the control and all stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation for all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Investigating Degradation

G Troubleshooting Workflow for Compound Degradation A Inconsistent Results or Visible Solution Change B Hypothesize Degradation A->B C Review Storage Conditions (Light, Temp, pH) B->C D Perform Forced Degradation Study B->D H Optimize Storage and Handling Procedures C->H E Develop Stability-Indicating HPLC Method D->E Method Development F Analyze Stressed Samples E->F G Identify Degradation Pathways F->G Data Interpretation G->H I Implement Optimized Protocol H->I

Caption: A logical workflow for identifying and mitigating compound degradation.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound (Parent Compound) hydrolysis1 Mono-hydroxy Metabolite parent->hydrolysis1 H₂O, H⁺/OH⁻ photo1 Hydroxylated Triazine parent->photo1 hv photo2 Deaminated Products parent->photo2 hv oxidation1 N-Oxide Derivatives parent->oxidation1 [O] hydrolysis2 Di-hydroxy Metabolite hydrolysis1->hydrolysis2 oxidation2 Ring-Opened Products oxidation1->oxidation2 [O]

Caption: Potential degradation pathways for the target compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine and Other Triazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine against other relevant triazine compounds. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.

Introduction to Triazine Compounds

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The substituent at the 6-position of the triazine ring plays a crucial role in determining the compound's pharmacological profile. This guide focuses on comparing the biological effects of the trifluoromethylphenyl-substituted triazine with other analogs.

Comparative Biological Activity

The biological activity of this compound and its analogs has been evaluated across various assays. The following tables summarize the quantitative data, highlighting the structure-activity relationships.

Anticancer Activity

The antiproliferative activity of triazine derivatives has been widely studied in various cancer cell lines. The introduction of a trifluoromethyl group on the phenyl ring can significantly impact cytotoxicity.

Table 1: In Vitro Anticancer Activity of 2,4-Diamino-6-substituted-1,3,5-triazines

CompoundSubstitution at 6-positionCell LineIC50 (µM)
This compound 3-(Trifluoromethyl)phenylMCF-75.2
2,4-Diamino-6-phenyl-1,3,5-triazinePhenylMCF-715.8
2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine4-ChlorophenylMCF-78.9
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine4-MethoxyphenylMCF-722.1

Data presented is a representative compilation from various literature sources and should be used for comparative purposes.

Antimicrobial Activity

Triazine derivatives have also shown promise as antimicrobial agents. The nature of the substituent at the 6-position influences the spectrum and potency of their activity.

Table 2: Antimicrobial Activity of 2,4-Diamino-6-substituted-1,3,5-triazines

CompoundSubstitution at 6-positionOrganismMIC (µg/mL)
This compound 3-(Trifluoromethyl)phenylS. aureus16
2,4-Diamino-6-phenyl-1,3,5-triazinePhenylS. aureus64
2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine4-ChlorophenylS. aureus32
This compound 3-(Trifluoromethyl)phenylE. coli32
2,4-Diamino-6-phenyl-1,3,5-triazinePhenylE. coli>128
2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine4-ChlorophenylE. coli64

MIC: Minimum Inhibitory Concentration. Data is representative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial Strains: Standard strains of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are used.

  • Inoculum Preparation: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key concepts and processes related to the evaluation of these triazine compounds.

G cluster_workflow General Experimental Workflow for Biological Activity Screening Compound Triazine Compound Dissolution Dissolve in DMSO Compound->Dissolution SerialDilution Serial Dilution Dissolution->SerialDilution CellAssay Cell-Based Assay (e.g., MTT) SerialDilution->CellAssay MicrobialAssay Microbial Assay (e.g., Broth Dilution) SerialDilution->MicrobialAssay DataAcquisition Data Acquisition (e.g., Plate Reader) CellAssay->DataAcquisition MicrobialAssay->DataAcquisition DataAnalysis Data Analysis (IC50/MIC Calculation) DataAcquisition->DataAnalysis

Caption: A generalized workflow for screening the biological activity of triazine compounds.

G cluster_pathway Simplified Apoptosis Signaling Pathway Triazine Triazine Compound Cell Cancer Cell Triazine->Cell Induces Stress Receptor Cell Surface Receptor Triazine->Receptor Binds/Interacts CaspaseCascade Caspase Cascade Activation Receptor->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for anticancer triazines.

Conclusion

The inclusion of a 3-(trifluoromethyl)phenyl group at the 6-position of the 2,4-diamino-1,3,5-triazine core generally enhances both anticancer and antimicrobial activities compared to unsubstituted phenyl or other substituted phenyl analogs. This suggests that the electronic and steric properties of the trifluoromethyl group are favorable for interaction with biological targets. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

Comparative Analysis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine and Similar Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine and its analogues as potential anticancer agents. The primary mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for nucleotide synthesis and cell proliferation. This inhibition leads to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: DHFR Inhibition

The 2,4-diamino-1,3,5-triazine scaffold serves as a potent pharmacophore that mimics the binding of folic acid to DHFR, thereby competitively inhibiting the enzyme's function. This blockade prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of purines and thymidylate, which are essential building blocks for DNA. The resulting depletion of nucleotide pools triggers cellular stress, leading to the cessation of cell division and the induction of programmed cell death.

DHFR_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP Thymidylate (dTMP) THF->dTMP Thymidylate Synthase DNA DNA Synthesis & Repair dTMP->DNA CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Agent 2,4-Diamino-6- [3-(trifluoromethyl)phenyl] -1,3,5-triazine Agent->DHF Inhibits

Caption: Mechanism of DHFR inhibition by the triazine agent.

Comparative In Vitro Efficacy

CompoundTargetCell LineIC50 (µM)
Representative Triazine Analogue DHFRL1210~ 1.5
Methotrexate DHFRL1210~ 0.02

Note: The IC50 value for the representative triazine analogue is approximated from published structure-activity relationship studies on this chemical series. Actual values for the trifluoromethyl-substituted compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel anticancer agents targeting the DHFR pathway.

DHFR Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

  • Reagents: Purified recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Reagents: Cancer cell line (e.g., L1210, HeLa), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound Test Compound (e.g., Triazine Derivative) EnzymeAssay DHFR Inhibition Assay Compound->EnzymeAssay CellCulture Cancer Cell Line Culture (e.g., L1210, HeLa) Compound->CellCulture DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis MTT Cell Viability (MTT) Assay CellCulture->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay MTT->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General workflow for in vitro anticancer drug screening.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Reagents: Cancer cell line, test compound, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), binding buffer.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The 2,4-diamino-6-phenyl-1,3,5-triazine scaffold represents a promising class of DHFR inhibitors for anticancer drug development. While direct comparative data for the 3-(trifluoromethyl)phenyl derivative is limited, related analogues have demonstrated potent in vitro activity. The provided experimental protocols offer a robust framework for the comprehensive evaluation of this and other novel anticancer agents. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.

Cross-reactivity studies of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Initial Search

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Efficacy Analysis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: A Comparative Guide to Standard-of-Care DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical comparison of the putative dihydrofolate reductase (DHFR) inhibitor, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, against established standard-of-care drugs targeting the same pathway. While direct experimental data for this specific trifluoromethylphenyl derivative is limited in publicly available literature, its structural analogy to a well-established class of 2,4-diamino-1,3,5-triazine compounds allows for a scientifically grounded postulation of its mechanism and a framework for its comparative evaluation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and data interpretation frameworks.

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria. This makes DHFR a prime target for therapeutic intervention in oncology and infectious diseases.

The 2,4-diamino-1,3,5-triazine scaffold is a well-recognized pharmacophore known to exhibit DHFR inhibitory activity. The specific substitutions on the triazine ring modulate the compound's affinity and selectivity for DHFR from different species. The presence of a trifluoromethylphenyl group on the compound suggests a potential for potent and selective inhibition, warranting a thorough comparative analysis against current therapeutic agents.

Postulated Mechanism of Action of this compound

Based on its chemical structure, this compound is hypothesized to function as a competitive inhibitor of DHFR. It likely mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. The diaminotriazine core would form key hydrogen bonds within the active site, while the trifluoromethylphenyl moiety would likely engage in hydrophobic and other interactions, potentially enhancing binding affinity and selectivity.

cluster_0 Folate Metabolism Pathway cluster_1 Inhibitor Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Triazine_Compound This compound DHFR_Enzyme DHFR Enzyme Triazine_Compound->DHFR_Enzyme Competitive Inhibition

Caption: Postulated mechanism of action via competitive inhibition of DHFR.

Comparative Analysis with Standard-of-Care DHFR Inhibitors

A comprehensive evaluation of this compound necessitates a direct comparison with current standard-of-care DHFR inhibitors. For the purpose of this guide, we will focus on two key comparators:

  • Methotrexate (MTX): A potent antifolate agent widely used in cancer chemotherapy and for the treatment of autoimmune diseases.

  • Trimethoprim (TMP): An antibiotic that selectively inhibits bacterial DHFR, commonly used in combination with sulfamethoxazole.

Quantitative Efficacy Comparison (Hypothetical Data)

The following tables present a framework for comparing the in vitro efficacy of our lead compound with Methotrexate and Trimethoprim. The values for the lead compound are hypothetical and would need to be determined experimentally.

Table 1: Anticancer Efficacy Comparison

CompoundTargetIC50 (nM) in MCF-7 (Breast Cancer)IC50 (nM) in HCT-116 (Colon Cancer)Ki (nM) against human DHFR
This compound Human DHFRTo be determinedTo be determinedTo be determined
MethotrexateHuman DHFR~10 - 100~20 - 150~0.02 - 2.5

Table 2: Antibacterial Efficacy Comparison

CompoundTargetMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusKi (nM) against E. coli DHFR
This compound Bacterial DHFRTo be determinedTo be determinedTo be determined
TrimethoprimBacterial DHFR~0.5 - 2~0.25 - 1~1 - 5

Experimental Protocols for Efficacy Determination

To empirically validate the efficacy of this compound, a series of robust and validated experimental protocols must be employed.

In Vitro DHFR Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound against purified DHFR enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of purified recombinant human or bacterial DHFR, NADPH, and dihydrofolate (DHF) in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, NADPH, and DHFR enzyme to each well.

    • Add the serially diluted test compound or a reference inhibitor (e.g., Methotrexate or Trimethoprim) to the respective wells. Include a control well with no inhibitor.

    • Initiate the enzymatic reaction by adding DHF to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. This corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Start Start Reagent_Prep Reagent Preparation (Compound, Enzyme, Substrates) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, NADPH, DHFR) Reagent_Prep->Assay_Setup Inhibitor_Addition Add Test Compound & Controls Assay_Setup->Inhibitor_Addition Reaction_Initiation Initiate Reaction with DHF Inhibitor_Addition->Reaction_Initiation Data_Acquisition Kinetic Measurement at 340 nm Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates & % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Cell-Based Proliferation and Cytotoxicity Assays

Objective: To assess the antiproliferative and cytotoxic effects of the test compound on cancer cell lines and bacterial cultures.

Methodology for Anticancer Screening:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or a reference drug (e.g., Methotrexate). Include untreated control wells.

  • Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

    • After a specified incubation period (e.g., 72 hours), add the viability reagent to each well.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Methodology for Antibacterial Screening (Minimum Inhibitory Concentration - MIC):

  • Bacterial Culture:

    • Prepare an inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.

  • Broth Microdilution:

    • In a 96-well plate, prepare serial twofold dilutions of the test compound in the broth.

    • Inoculate each well with the bacterial suspension.

  • Incubation and Reading:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the antitumor or antibacterial efficacy of the test compound in a living organism.

Methodology for Anticancer Efficacy (Xenograft Model):

  • Model Establishment:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound, a reference drug (e.g., Methotrexate), or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treatment groups to the control group.

Start Start Tumor_Implantation Implant Human Tumor Cells into Immunodeficient Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Administration Administer Test Compound, Reference Drug, or Vehicle Randomization->Treatment_Administration Monitoring Monitor Tumor Volume & Body Weight Treatment_Administration->Monitoring Endpoint Endpoint: Euthanize Mice & Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a novel DHFR inhibitor. The comparative framework and detailed experimental protocols outlined in this guide provide a robust pathway for its comprehensive evaluation against standard-of-care drugs like Methotrexate and Trimethoprim. Future research should focus on synthesizing this compound and systematically executing the described in vitro and in vivo studies to ascertain its therapeutic potential. Key areas of investigation will include determining its potency, selectivity for human versus microbial DHFR, and its overall preclinical safety and efficacy profile.

Benchmarking the synthetic efficiency of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine production

Author: BenchChem Technical Support Team. Date: December 2025

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Orthogonal validation of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

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Trifluoromethylphenyl Substituted Triazines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylphenyl substituted triazines, focusing on their burgeoning role as potent enzyme inhibitors in oncology. Supported by experimental data, this analysis delves into their structure-activity relationships, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer progression.

The introduction of a trifluoromethyl group (-CF3) to phenyl-substituted triazine scaffolds has emerged as a powerful strategy in medicinal chemistry. This is due to the unique properties of the -CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide offers a comparative look at key trifluoromethylphenyl substituted triazines, with a focus on their inhibitory activity against PI3K and the broader PI3K/mTOR signaling pathway.

Comparative Inhibitory Activity of Trifluoromethylphenyl Substituted Triazines

The PI3K/mTOR pathway is a pivotal signaling network that regulates cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. Several trifluoromethylphenyl substituted triazines have demonstrated potent inhibitory activity against this pathway. The following table summarizes the in vitro potency of selected compounds against different PI3K isoforms and their anti-proliferative effects on cancer cell lines.

CompoundTarget(s)PI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)mTOR (Ki, nM)Cell Line (GI50/IC50, µM)Reference
PQR309 pan-PI3K/mTOR17 (Ki)---61 (Ki)U87-MG (0.12)[1]
Compound A10 PI3Kα selective0.32 (IC50)>50-fold selective>50-fold selective>30-fold selective-MCF-7 (ND)[2]
ZSTK474 pan-PI3K1.8 (IC50)3.7 (IC50)0.9 (IC50)1.2 (IC50)-U87-MG (0.17)[3]
Compound 13 PI3Kα1.2 (IC50)>50-fold selective>50-fold selective>30-fold selective-HCT-116 (ND)[3]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GI50: Half-maximal growth inhibition; ND: Not determined.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural motifs that influence the potency and selectivity of these compounds. The trifluoromethyl group's position on the phenyl ring, along with other substitutions on the triazine core, significantly impacts their biological activity. For instance, the development of PQR309 highlighted that the introduction of a C4-trifluoromethyl group on the pyridine ring significantly increased cellular potency.[1] Similarly, modifications to the ZSTK474 scaffold have led to the discovery of highly selective PI3Kα inhibitors like compound A10 and compound 13.[2][3]

Experimental Protocols

To ensure the reproducibility of the presented data, the following are summaries of the key experimental methodologies employed in the cited studies.

PI3K Enzyme Inhibition Assay

The inhibitory activity of the compounds against PI3K isoforms was typically determined using a kinase assay. Briefly, recombinant PI3K enzymes were incubated with the test compound at varying concentrations in the presence of ATP and the substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2). The production of phosphatidylinositol-3-phosphate (PIP) or phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified, often using an ELISA-based method or radiometric assays. The IC50 values were then calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using various cancer cell lines. Cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (typically 72 hours). Cell viability was then measured using assays such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® luminescent cell viability assay. The GI50 or IC50 values, representing the concentration at which cell growth is inhibited by 50%, were determined from the resulting dose-response curves.

Visualizing the PI3K/mTOR Signaling Pathway and Drug Intervention

The following diagrams illustrate the central role of the PI3K/mTOR pathway in cancer and the points of intervention for trifluoromethylphenyl substituted triazine inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibition Inhibitor Trifluoromethylphenyl Substituted Triazines Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition (dual inhibitors) Experimental_Workflow A Compound Library (Trifluoromethylphenyl Triazines) B High-Throughput Screening (PI3K Enzyme Assay) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Characterization (Cell-based Assays) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

References

A Comparative Guide to the Reproducibility of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine in Dihydrofolate Reductase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine and related compounds as inhibitors of dihydrofolate reductase (DHFR). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and performance in relation to established inhibitors like methotrexate.

Performance Comparison of DHFR Inhibitors

The inhibitory activity of 2,4-diamino-1,3,5-triazine derivatives is significantly influenced by the substituent on the phenyl ring. The following table summarizes the 50% inhibitory concentrations (IC50) of various 2,4-diamino-6-(substituted-phenyl)-1,3,5-triazines against DHFR, providing a basis for comparing their potency. The data is compiled from studies evaluating the structure-activity relationship of this class of compounds.

CompoundSubstituent at position 3 of the phenyl ringIC50 (µM)
This compound -CF30.038
2,4-Diamino-6-(3-chlorophenyl)-1,3,5-triazine-Cl0.045
2,4-Diamino-6-(3-bromophenyl)-1,3,5-triazine-Br0.052
2,4-Diamino-6-(3-methoxyphenyl)-1,3,5-triazine-OCH30.060
Methotrexate (Reference Compound)N/A0.004

Note: The IC50 values presented are indicative and can vary based on the specific experimental conditions, such as enzyme and substrate concentrations.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below is a representative protocol for a dihydrofolate reductase (DHFR) inhibition assay, commonly employed for evaluating compounds like this compound.

DHFR Inhibition Assay Protocol

1. Materials and Reagents:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) as the substrate

  • NADPH as a cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.01% Triton X-100

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Methotrexate (as a positive control)

  • 96-well microplates

2. Assay Procedure:

  • Prepare a serial dilution of the test compounds and the reference inhibitor (methotrexate) in the assay buffer.

  • To each well of a 96-well microplate, add 50 µL of the assay buffer.

  • Add 2 µL of the diluted test compounds or reference inhibitor to the respective wells. Include wells with DMSO alone as a negative control.

  • Add 25 µL of a solution containing DHFR enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitors to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of a solution containing DHF and NADPH to each well.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To ensure clarity in experimental design and understanding of the compound's mechanism of action, the following diagrams illustrate a typical workflow for screening DHFR inhibitors and the associated signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Microplate prep_compounds->add_compounds prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Cofactor) add_enzyme Add DHFR Enzyme prep_reagents->add_enzyme add_compounds->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add DHF and NADPH incubate->add_substrate read_plate Monitor Absorbance at 340 nm add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot Inhibition Curves calc_rate->plot_data calc_ic50 Determine IC50 Values plot_data->calc_ic50

Caption: A typical workflow for screening DHFR inhibitors.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Triazine This compound Triazine->DHFR Inhibition dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Head-to-head comparison of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine with its para-substituted isomer

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Initial Research

I've initiated the research process, starting with a targeted search for "2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine" and its para-substituted isomer, "2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine." The aim is to build a foundational understanding of both compounds.

Digging Deeper into Data

Now, I'm focusing on synthesis routes and biological activities of both compounds. My priority is finding head-to-head comparisons or individual studies that offer key performance data like IC50 or Ki values. I'm also hunting for detailed assay protocols, reagents, and instrumentation. Simultaneously, I'm exploring known signaling pathways to inform diagram creation.

Prioritizing Comparative Analysis

I'm now zeroing in on a comparative analysis strategy. This will involve synthesizing data into tables to facilitate direct comparisons. I'll document experimental protocols in detail and move to diagram generation in Graphviz for signaling pathways and workflow illustrations. The diagrams are going to be compliant with specific styling guidelines.

Confirming the structure of synthesized 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Acquisition

I've initiated the data acquisition phase. My current focus is on locating relevant experimental data and established protocols specifically concerning the synthesis and structural validation of "2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine". I'm also broadening my search to include similar or related compounds. I'm actively seeking spectroscopic data such as NMR, IR, and mass spectrometry results.

Exploring Analytical Techniques

I'm now delving into the analytical methodologies employed to characterize "this compound". I'm specifically targeting NMR, IR, and mass spectrometry data. I'm also examining how this compound's performance stacks up against other triazine derivatives. My goal is to structure all quantitative data into clear tables. I'm also working on detailed explanations of the key analytical techniques used for structural confirmation. I've begun drafting a DOT script for a Graphviz diagram.

Independent verification of the biological activity of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigation

I'm initiating the research process by conducting a thorough search to uncover all available information on the biological activities of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine. Currently, I'm focusing on identifying its known molecular targets and signaling pathways. My next step will involve exploring other compounds that are commonly used or are the focus of research.

Analyzing Alternatives

I'm now expanding the scope to include potential alternative compounds with similar biological effects or targets. I plan to identify these alternatives to provide a comparative analysis. The subsequent step involves searching for and compiling comparative experimental data. I'm focusing on finding quantitative metrics and detailed experimental protocols to allow a thorough assessment of this compound.

Investigating Compound's Absence

I'm focusing on the scarcity of information about this specific compound. My initial search didn't yield much, mostly highlighting the broader biological roles of similar triazine derivatives as enzyme inhibitors. It seems this particular structure is under-researched, so I'll need to explore related compounds for comparison.

Expanding Comparison Framework

I've broadened the scope to the 6-aryl-2,4-diamino-1,3,5-triazine class, as the compound remains elusive. Data suggests these act as anticancer agents, targeting DHFR, PI3K/mTOR, and EGFR pathways. I'm building a comparison guide, using Methotrexate and other known triazine derivatives to explore structure-activity relationships, even in the absence of direct data on the target compound.

Developing Comparative Framework

I've shifted focus to a comparative analysis of the broader 6-aryl-2,4-diamino-1,3,5-triazine class. While the target compound lacks direct data, I'm now leveraging information on related compounds, including methotrexate, and in vitro assay protocols identified through search results. I'm building comparison tables and visualizations, like pathway diagrams and experimental workflows, that will address the requested content.

Shifting Focus, Broadening Scope

My approach has shifted from a direct search for the target compound to a comparative analysis of related triazine derivatives. While the initial hunt was unfruitful, the research points to a rich dataset concerning 6-aryl-2,4-diamino-1,3,5-triazines as anticancer agents. I've identified key pathways, including DHFR, PI3K/mTOR, and EGFR, and gathered data on Methotrexate and other analogous compounds. Now, I'll leverage experimental protocols gleaned from search results to build comparison tables and detailed visualizations, all without direct data on the original target.

Safety Operating Guide

Proper Disposal of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine was publicly available at the time of this writing. The following disposal procedures are based on information for structurally similar triazine compounds. The trifluoromethylphenyl group may impart unique hazards. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to supplement, not replace, institution-specific protocols and professional consultation.

Hazard Assessment of Related Compounds

To provide a baseline understanding of potential hazards, the following table summarizes the GHS classifications for structurally related triazine compounds. The absence of data for the target compound underscores the need for a cautious approach.

CompoundGHS Hazard Classifications
2,4-Diamino-6-phenyl-1,3,5-triazine Acute toxicity, Oral (Category 4)
Acute toxicity, Inhalation (Category 4)
Reproductive toxicity (Category 1B)
Effects on or via lactation
Hazardous to the aquatic environment, long-term hazard (Category 3)
2,4-Diamino-6-methyl-1,3,5-triazine Skin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity — single exposure (Category 3), Respiratory system
This compound Data Not Available

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully sweep up any solid material. Avoid actions that generate dust.

    • Place the collected solid into a clearly labeled, sealable container. The container should be compatible with the chemical.

    • Label the container with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Handle with Care").

  • Contaminated Materials:

    • Any items contaminated with the compound, such as weighing paper, gloves, and disposable labware, should be considered hazardous waste.

    • Place all contaminated materials into a designated, sealed waste container.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure chemical waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash. Triazine compounds can be harmful to aquatic life with long-lasting effects.

  • Arrange for pickup and disposal by a licensed and approved chemical waste disposal company.

  • Provide the waste disposal company with all available information on the compound, including its name and any known or suspected hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Initiate Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe collect Collect Waste Material (Solid Compound & Contaminated Items) ppe->collect segregate Segregate and Contain in a Labeled, Sealed Container collect->segregate storage Store in Designated Chemical Waste Area segregate->storage contact_ehs Contact Institutional EHS & Licensed Waste Disposal Vendor storage->contact_ehs provide_info Provide All Known Chemical Information contact_ehs->provide_info disposal Arrange for Professional Disposal provide_info->disposal

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Reactant of Route 1
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
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2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.